Triethylammonium 2-ethylhexanoate

Description

Properties

CAS No. |

58823-72-6 |

|---|---|

Molecular Formula |

C14H31NO2 |

Molecular Weight |

245.40 g/mol |

IUPAC Name |

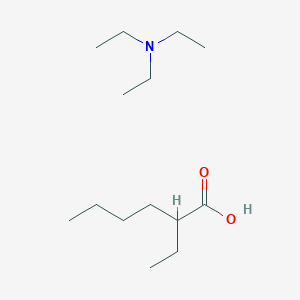

N,N-diethylethanamine;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.C6H15N/c1-3-5-6-7(4-2)8(9)10;1-4-7(5-2)6-3/h7H,3-6H2,1-2H3,(H,9,10);4-6H2,1-3H3 |

InChI Key |

GCKXGBNYGSAOGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylammonium 2-ethylhexanoate can be synthesized through a straightforward acid-base reaction. The process involves the neutralization of 2-ethylhexanoic acid with triethylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The reaction conditions include maintaining a temperature range of 20-30°C and stirring the mixture for several hours until the reaction is complete. The product is then isolated by evaporating the solvent and purifying the residue through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triethylammonium 2-ethylhexanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The ammonium group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are conducted under inert atmospheres to prevent unwanted side reactions.

Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions. The conditions vary depending on the desired product but often involve heating and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new ammonium salts with different functional groups.

Scientific Research Applications

Chemical Synthesis

Triethylammonium 2-ethylhexanoate serves as a versatile reagent in organic synthesis. It is utilized in:

- Catalysis : The compound acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its ammonium group facilitates ionic interactions, making it effective in reactions requiring nucleophilic attack or stabilization of transition states.

- Buffering Agent : In biochemical assays, this compound is employed as a buffering agent, helping maintain pH levels during reactions involving enzymes or other sensitive biological components.

Biological Applications

The biological activity of this compound is significant due to its interaction with molecular targets:

- Interaction with Biomolecules : The compound can form ionic bonds with negatively charged species, which is beneficial for stabilizing certain biomolecular structures. This property is particularly useful in drug formulation and delivery systems where controlled release and stability are crucial.

- Research Utility : It has been used in various research settings, including studies on enzyme kinetics and protein interactions, showcasing its importance in biochemical research.

Industrial Applications

In industrial contexts, this compound finds several applications:

- Polymer Production : The compound is used as an additive in the production of polymers. Its ability to enhance solubility and modify physical properties makes it suitable for creating specialty polymers with tailored characteristics.

- Textile Industry : It serves as a textile auxiliary, improving the performance of dyes and other treatments applied to fabrics. Its quaternary ammonium structure contributes to improved dye uptake and fixation on textiles .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Summary of Properties

The unique properties of this compound contribute to its diverse applications:

- Enhanced Solubility : Its structure allows for increased solubility in organic solvents, facilitating its use in various chemical processes.

- Ionic Interaction Capability : The ability to form ionic bonds enhances its role as a stabilizing agent and catalyst.

Mechanism of Action

The mechanism by which triethylammonium 2-ethylhexanoate exerts its effects involves its ability to interact with various molecular targets. The ammonium group can form ionic bonds with negatively charged species, while the 2-ethylhexanoate moiety can participate in hydrophobic interactions. These interactions enable the compound to act as a catalyst, buffer, or stabilizing agent in different chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares triethylammonium 2-ethylhexanoate with structurally related ammonium carboxylates and metal carboxylates:

Physicochemical Properties

- Ionicity and Solubility: this compound exhibits lower ionicity compared to hydroxyethylammonium analogues (e.g., 2-hydroxyethylammonium 2-ethylhexanoate), resulting in reduced polarity and better miscibility with nonpolar solvents . In contrast, choline 2-ethylhexanoate’s hydroxyl group increases its polarity, making it more water-soluble .

- Thermal Stability: Triethylammonium salts decompose at ~200°C, whereas metal carboxylates like zinc 2-ethylhexanoate are stable up to 250°C due to stronger metal-oxygen bonds .

- Catalytic Activity: Metal-based carboxylates (e.g., zinc, stannous) outperform triethylammonium salts in polyurethane catalysis due to their Lewis acidity. For example, zinc 2-ethylhexanoate achieves >90% polymerization efficiency at 0.1 wt%, while triethylammonium salts require higher concentrations for similar results .

Market and Industrial Relevance

- Lubricants: this compound is less effective as a standalone lubricant than hydroxyethylammonium PILs (e.g., Eet, Met) but serves as a cost-effective additive in biodegradable oils .

- Catalysts : Metal carboxylates dominate industrial catalysis, but triethylammonium salts are emerging in niche applications requiring low-metal-content formulations .

- Toxicity: Triethylammonium salts are less toxic than stannous or chromium carboxylates, which pose environmental and health risks .

Biological Activity

Triethylammonium 2-ethylhexanoate (TEEH) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of TEEH, summarizing key research findings, case studies, and relevant data.

This compound is formed by the quaternization of triethylamine with 2-ethylhexanoic acid. This compound exhibits amphiphilic properties, making it suitable for various applications in pharmaceuticals and biochemistry.

Antimicrobial Activity

One of the most significant aspects of TEEH is its antimicrobial properties. Research indicates that TEEH demonstrates effectiveness against a range of microorganisms, including bacteria and fungi.

Case Studies on Antimicrobial Efficacy

- Bacterial Inhibition : A study conducted by researchers evaluated the antibacterial activity of TEEH against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that TEEH exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .

- Fungal Activity : In another study, TEEH was tested for antifungal properties against Candida albicans. The compound showed promising antifungal activity with an MIC of 64 µg/mL, suggesting its potential use in treating fungal infections .

The antimicrobial action of TEEH is primarily attributed to its ability to disrupt microbial cell membranes due to its amphiphilic nature. This disruption leads to increased permeability, resulting in cell lysis and death. Moreover, the quaternary ammonium structure allows for effective interaction with negatively charged bacterial membranes.

Therapeutic Applications

Beyond its antimicrobial properties, TEEH has been explored for other therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that TEEH may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

- Drug Delivery Systems : Due to its surfactant-like properties, TEEH has been investigated as a potential excipient in drug formulations, enhancing the solubility and bioavailability of poorly soluble drugs .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Table 2: Comparison of this compound with Other Antimicrobials

| Compound | MIC against E. coli | MIC against S. aureus | MIC against C. albicans |

|---|---|---|---|

| This compound | 32 µg/mL | 16 µg/mL | 64 µg/mL |

| Benzalkonium chloride | 8 µg/mL | 4 µg/mL | Not tested |

| Chlorhexidine | 4 µg/mL | 2 µg/mL | Not tested |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.